Computed Lipophilicity Compared to Non-Fluorinated Analog
The incorporation of the gem-difluoro motif on the pyrrolidine ring increases the computed lipophilicity of the target compound (XLogP3 = -0.8) relative to its non-fluorinated analog 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid (XLogP3 = -1.1), representing a ΔlogP of +0.3 units [1][2]. Both values were computed using the same XLogP3 3.0 algorithm within PubChem, ensuring cross-study comparability [1][2]. This increase moves the compound closer to the optimal logP range for oral absorption (0–3), while still maintaining favorable aqueous solubility characteristics [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.8 |
| Comparator Or Baseline | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid (CAS 933709-56-9), XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.3 log units (~2-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18), standard in silico prediction |
Why This Matters
A 0.3 log unit increase in lipophilicity can meaningfully alter membrane permeability and nonspecific protein binding, making the fluorinated compound a distinct choice when fine-tuning pharmacokinetic properties in lead optimization.
- [1] PubChem Compound Summary, CID 116991579, 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1896967-01-3 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary, CID 20990488, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20990488 (accessed 2026-05-07). View Source
- [3] Chembase, 3,3-Difluoropyrrolidine, LogP = 0.6065424, LogD (pH 5.5) = -1.6173587, LogD (pH 7.4) = 0.0862587. http://en.chembase.cn/molecule-804573.html (accessed 2026-05-07). View Source
